N-Nitrosoatrazine

Übersicht

Beschreibung

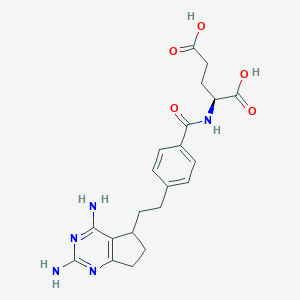

N-Nitrosoatrazine (NNAT) is a compound that can be formed from atrazine, an agricultural chemical, in the presence of nitrates or nitrites. It has been found to be more toxic than its parent compounds and has been the subject of various studies due to its potential health risks. NNAT has been detected in whole mice and is of interest due to its unusually long half-life, which raises concerns about its possible in vivo formation and persistence in organisms .

Synthesis Analysis

The synthesis of N-nitroso derivatives, including NNAT, often involves the reaction of nitrosatable compounds with nitrites or nitrates. For example, the nitrosation of drugs with amine, urea, or simple amide groups has been studied, and while some drugs did not yield detectable N-nitroso derivatives, others did, indicating that the formation of such compounds can be compound-specific . In the case of NNAT, it is implied that it could be formed through the reaction of atrazine with nitrate or nitrite contaminants .

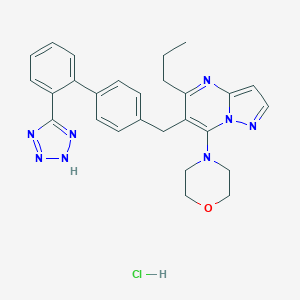

Molecular Structure Analysis

The molecular structure of N-nitroso derivatives is characterized by the presence of the N-nitroso functional group. Detailed structural analysis is often performed using spectroscopic methods such as vibrational (IR, Raman) and multinuclear NMR spectroscopy, as well as mass spectrometry and elemental analysis. Single-crystal X-ray diffraction can also be used to determine the molecular structures in the solid state .

Chemical Reactions Analysis

N-Nitroso compounds can undergo various chemical reactions, including nitrosation and denitrosation. For instance, N-nitroso derivatives of glycosylamines were shown to be direct-acting mutagens, and their mutagenicity was attributed to their hydrolysis to arenediazonium cations . The formation of N-nitroso derivatives can be influenced by factors such as pH, temperature, and the presence of other chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-nitroso compounds, including NNAT, are of significant interest due to their implications for toxicity and environmental persistence. For example, the solubility, stability, and acute LD50 in rats of N-nitroso compounds have been reported, providing insight into their behavior in biological systems . The physicochemical properties such as density, pressure, and heat of formation have also been evaluated for some N-nitroso derivatives, which can inform their potential as hazardous materials .

Relevant Case Studies

Several studies have investigated the effects of NNAT on biological systems. For instance, in vitro exposure of human lymphocyte cultures to NNAT resulted in significant elevations in chromosome breakage, indicating its genotoxic potential . Developmental abnormalities in chicken embryos exposed to NNAT have also been reported, with malformations such as heart and neural-tube defects, suggesting that NNAT could pose risks during embryogenesis . These case studies highlight the importance of understanding the biological impact of NNAT and related compounds.

Wissenschaftliche Forschungsanwendungen

Developmental Abnormalities in Chicken Embryos

N-Nitrosoatrazine (NNAT) is linked to developmental abnormalities in chicken embryos. A study found that exposure to NNAT during embryogenesis induced malformations such as heart and neural-tube defects, caudal regression, gastroschisis, microphthalmia, anophthalmia, and craniofacial hypoplasia. This suggests a need for further research into NNAT-induced embryotoxicity mechanisms (Joshi et al., 2013).

Nitrous Oxide Emissions from Cattle Urine

Research into nitrous oxide (N2O) emissions, a potent greenhouse gas, has examined the impact of nitrification inhibitors, which might involve compounds related to N-Nitrosoatrazine. One study evaluated the effect of different nitrification inhibitors on N2O emissions from cattle urine under UK summer conditions, providing insights into environmental management practices (Barneze et al., 2015).

Health and Ecological Risks of Atrazine

A comprehensive risk assessment of atrazine, which can be converted into genotoxic N-nitrosoatrazine, was conducted. This research evaluated atrazine's toxicity, potential exposure from occupational and dietary sources, and its ecological impact. The formation of N-nitrosoatrazine and its implications for human health and the environment were part of this assessment (Gammon et al., 2005).

Antibody-Based Methods for Environmental Analysis

Antibodies have been used in assays to detect various environmental contaminants, including N-Nitrosoatrazine. This research provides an overview of the development of key immunoreagents and their application in environmental research, particularly for substances like N-Nitrosoatrazine (Fránek & Hruška, 2018).

N-Nitrosamine Formation in Water Treatment

N-Nitrosamines, including N-Nitrosoatrazine, are a concern in water and wastewater treatment. Research has developed methods for quantifying the concentration of N-nitrosamine precursors, providing insights into the occurrence and control of these compounds during water treatment processes (Mitch et al., 2003).

Safety And Hazards

N-Nitrosoatrazine belongs to the class of N-Nitrosamines, which are known for their potent carcinogenicity . They are widespread throughout the human environment, from air and water to our diets and drugs . They have drawn increased attention after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls .

Zukünftige Richtungen

N-Nitrosamines, including N-Nitrosoatrazine, continue to be a subject of research due to their widespread occurrence and potent carcinogenicity . Efforts are ongoing to understand these compounds better, with a focus on their structure, reactivity, and synthetic applications . The role of N-Nitrosamines as water contaminants and the methods for their detection are also being studied .

Eigenschaften

IUPAC Name |

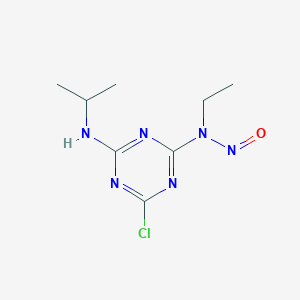

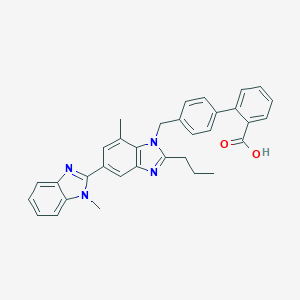

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN6O/c1-4-15(14-16)8-12-6(9)11-7(13-8)10-5(2)3/h5H,4H2,1-3H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSMQGITEZLGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=NC(=N1)NC(C)C)Cl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205078 | |

| Record name | N-Nitrosoatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosoatrazine | |

CAS RN |

56525-09-8 | |

| Record name | N-Nitrosoatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N2-ethyl-N4-(1-methylethyl)-N2-nitroso-1,3,5-Triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QW9SA24W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)